molecular formula C20H20N2O5S B11394722 6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11394722
M. Wt: 400.4 g/mol
InChI Key: NSTNZDTWXNNJAV-UHFFFAOYSA-N
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Description

6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a chromene core, an ethyl group, and a sulfamoylphenyl moiety. It is often used in various fields such as chemistry, biology, and medicine due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form an intermediate, which is then reacted with 4-sulfamoylphenylethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit proteases involved in viral replication, making it a potential candidate for antiviral drug development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 11-Oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide

Uniqueness

Compared to similar compounds, 6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide stands out due to its unique chromene core and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C20H20N2O5S/c1-2-13-5-8-18-16(11-13)17(23)12-19(27-18)20(24)22-10-9-14-3-6-15(7-4-14)28(21,25)26/h3-8,11-12H,2,9-10H2,1H3,(H,22,24)(H2,21,25,26)

InChI Key

NSTNZDTWXNNJAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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